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Compound of Interest

5-(1-Hydroxyethyl)-2-
Compound Name:

methylpyridine
CAS No.: 110338-86-8
Cat. No.: B017623

Get Quote

Executive Summary & Compound Definition
-(1-Hydroxyethyl)-2-methylpyridine (IUPAC: 1-(6-methylpyridin-2-yl)ethanol) is a substituted

pyridine derivative characterized by a secondary alcohol on the
-carbon of the ethyl side chain and a methyl group at the 6-position of the pyridine ring.

Unlike simple pyridine solvents, this molecule possesses a chiral center and a bidentate
coordination site (N, O), making it a critical "privileged structure” in medicinal chemistry. It
serves primarily as a chiral auxiliary and metabolically stable scaffold for synthesizing bioactive
metallodrugs and receptor ligands.

Structural Identity[1]
e CAS Number: 42732-22-9 (Racemic), 676476-21-4 (R-isomer).

¢ Molecular Formula:
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[1]

o Key Feature: The 6-methyl group provides steric hindrance that modulates metal binding and
blocks metabolic oxidation at the

-position, distinguishing it from unsubstituted pyridine alcohols.

Comparative Biological Activity & Physicochemical
Profile

The following table contrasts

-(1-Hydroxyethyl)-2-methylpyridine with three functionally distinct analogs to highlight its unique
position in the pharmacophore landscape.

Table 1: Comparative Pharmacological &
Physicochemical Matrix
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Field-Proven Insights:

o The "Methyl Effect": The addition of the 6-methyl group (compared to 1-(2-Pyridyl)ethanol)

significantly increases lipophilicity (LogP), enhancing membrane permeability. Crucially, it

creates a "steric clash" that alters the geometry of metal complexes (e.g., with Zinc or

Platinum), often reducing toxicity while maintaining catalytic or cytotoxic efficacy in

metallodrugs.

e Metabolic Blocking: In drug design, the 6-position of the pyridine ring is a metabolic "soft

spot” prone to oxidation by aldehyde oxidase. The 6-methyl group in the subject compound

blocks this pathway, potentially extending the half-life of drugs derived from this scaffold.
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Mechanistic Pathways & Pharmacophore Logic

The biological relevance of this compound stems from its ability to act as a chelating
pharmacophore. Below is a visualization of how it interacts with biological targets (enzymes or
metal centers) compared to its analogs.
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Caption: Pharmacophore logic showing how the 6-methyl group and chiral center dictate the
compound's stability and binding profile.

Experimental Protocols

To evaluate the biological potential of this compound, researchers typically employ Enzymatic
Resolution (to isolate the active enantiomer) and Cytotoxicity Screening.

Protocol A: Kinetic Resolution via Lipase (Synthesis of
Chiral Bioactives)

Rationale: Biological activity is often restricted to one enantiomer (usually the (S)-form for
pyridine alcohols in specific receptor interactions).

Materials:
e Racemic 1-(6-methylpyridin-2-yl)ethanol (100 mg).[2]

o Candida antarctica Lipase B (CAL-B, immobilized).
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» Vinyl acetate (Acyl donor).

o MTBE (Methyl tert-butyl ether) solvent.

Workflow:

Dissolution: Dissolve 100 mg of the substrate in 5 mL of anhydrous MTBE.

o Acyl Donor Addition: Add 3 equivalents of vinyl acetate.

e Enzyme Initiation: Add 20 mg of immobilized CAL-B.

e Incubation: Shake at 30°C / 200 rpm for 24—48 hours.

e Monitoring: Monitor conversion via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
e Termination: Filter off the enzyme.

o Separation: The product will be a mixture of the (R)-acetate and the unreacted (S)-alcohol,
which can be separated by column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine if the compound or its metal complexes exhibit anticancer activity
similar to other pyridine pharmacophores.

Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal Control).
Steps:
e Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h.
o Treatment: Prepare serial dilutions of
-(1-Hydroxyethyl)-2-methylpyridine (0.1

M to 100

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

M) in DMSO (<0.5% final conc).
o Exposure: Treat cells for 48h.
o MTT Addition: Add 10
L MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

e Solubilization: Dissolve formazan crystals in 100

L DMSO.

e Readout: Measure absorbance at 570 nm.
e Calculation: Determine
using non-linear regression.
o Expected Result: The pure ligand often shows low toxicity (

M). However, Platinum(ll) or Ruthenium(ll) complexes of this ligand typically show
enhanced cytotoxicity (

M) due to the "antenna effect" of the pyridine ring facilitating DNA intercalation.

Synthesis & Metabolic Pathway (Graphviz)

Understanding the origin and fate of this molecule is crucial for drug development. It is often
synthesized from 2-acetyl-6-methylpyridine and can be metabolized into the carboxylic acid.
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Caption: Synthetic route from ketone precursor and potential metabolic fate. Note the slow
oxidation to acid due to steric hindrance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. calpaclab.com [calpaclab.com]

2. (r)-1-(6-Methylpyridin-2-yl)ethanol (1 x 100 mg) | Reagentia [reagentia.eu]

3. CompTox Chemicals Dashboard [comptox.epa.gov]

o To cite this document: BenchChem. [Comparative Guide: -(1-Hydroxyethyl)-2-methylpyridine
Biological Activity & Pharmacophore Analysis]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b017623/docs#comparative-guide-1-hydroxyethyl-
2-methylpyridine-biological-activity-pharmacophore-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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